molecular formula C8H13Cl2N3S B1421843 Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride CAS No. 1258650-30-4

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride

Cat. No.: B1421843
CAS No.: 1258650-30-4
M. Wt: 254.18 g/mol
InChI Key: NSUOGXODVZIXJM-UHFFFAOYSA-N
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Description

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a methyl group at position 6 and a methylamine moiety at position 3. The dihydrochloride salt form enhances solubility and stability for pharmacological applications. Its molecular formula is C₉H₁₃N₃S·2HCl (molecular weight: 268.21 g/mol for the dimethyl analog; exact weight for this compound is inferred as ~254.18 g/mol) .

Properties

IUPAC Name

N-methyl-1-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.2ClH/c1-6-7(5-9-2)11-3-4-12-8(11)10-6;;/h3-4,9H,5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUOGXODVZIXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-30-4
Record name methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride
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Preparation Methods

The synthesis of Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of the imidazole and thiazole rings.

    Reaction Conditions: The imidazole ring is typically synthesized through the condensation of glyoxal with ammonia and formaldehyde, while the thiazole ring is formed by the reaction of α-haloketones with thiourea.

    Coupling Reaction: The two rings are then coupled together using a suitable linker, such as a methylene group, under controlled conditions.

    Final Product Formation: The final step involves the methylation of the amine group and the formation of the dihydrochloride salt.

Industrial production methods often involve continuous flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride undergoes various chemical reactions:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dihydrochloride salt are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates .

Scientific Research Applications

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride has numerous scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride involves its interaction with various molecular targets:

    Molecular Targets: It targets enzymes and proteins involved in cellular metabolism and replication.

    Pathways Involved: The compound interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features References
Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride 6-methyl, 5-methylamine ~254.18 Enhanced solubility via dihydrochloride salt; potential CNS activity.
({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride 6-chloro, 5-methylamine 269.15 Increased electrophilicity due to Cl; may improve binding to electron-rich targets.
({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride 2,6-dimethyl, 5-methylamine 268.21 Higher lipophilicity; improved membrane permeability.
[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride 2,3-dimethyl, 6-methylamine 254.18 Altered substitution pattern may affect target selectivity.
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid 6-methyl, 5-carboxylic acid 182.20 Acidic group enhances water solubility; potential for metal chelation.

Physicochemical Properties

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. The carboxylic acid derivative () is highly polar, while methylamine analogs balance lipophilicity and solubility .

Biological Activity

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11N3SC_8H_{11}N_3S and features a unique combination of imidazole and thiazole rings. The presence of these rings contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC8H11N3S
IUPAC NameN-methyl-1-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine; dihydrochloride
InChI KeyNSUOGXODVZIXJM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes:

  • Target Enzymes : It has been shown to inhibit enzymes that play crucial roles in cell metabolism and replication.
  • Nucleic Acid Synthesis : The compound interferes with the synthesis of nucleic acids, which is vital for cell growth and proliferation.
  • Protein Interaction : It interacts with proteins involved in signaling pathways, potentially leading to altered cellular responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

  • In Vitro Studies : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of imidazo[2,1-b]thiazole have shown IC50 values ranging from 0.59 to 2.81 μM against pancreatic cancer cells .

Comparative Analysis

The following table summarizes the IC50 values of related compounds tested against different cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMesoII (mesothelioma)TBD
Imidazo[2,1-b][1,3,4]thiadiazole derivativesPancreatic Cancer0.59 - 2.81
Imidazo[2,1-b]thiazole-based aryl hydrazonesMDA-MB-231 (breast cancer)1.12 - 1.65

Case Studies

A notable study investigated the effects of imidazo[2,1-b][1,3]thiazole derivatives on focal adhesion kinase (FAK), a protein implicated in cancer progression. The study found that certain derivatives significantly inhibited FAK phosphorylation and enhanced the efficacy of gemcitabine in mesothelioma cells . This suggests that this compound may also exhibit synergistic effects when used in combination therapies.

Toxicity and Safety Profile

While the compound shows promising biological activity, it is essential to consider its safety profile:

  • Acute Toxicity : It has been classified as harmful if swallowed (H302) and can cause skin irritation (H315) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.